
2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate is a chemical compound with the molecular formula C12H17ClN2O4S and a molecular weight of 320.797 . This compound is part of the carbamate family, which are organic compounds derived from carbamic acid. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate typically involves the reaction of 2-chloroethyl isocyanate with methyl(((1-phenylethyl)amino)sulfonyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides or nitriles, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate involves the interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar reactivity.
Methyl carbamate: A simpler carbamate compound used in various applications.
Phenyl carbamate: Contains a phenyl group, offering different reactivity and applications.
Uniqueness
2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate is unique due to its specific structure, which combines a chloroethyl group with a phenylethylamino sulfonyl moiety
Eigenschaften
CAS-Nummer |
116943-73-8 |
|---|---|
Molekularformel |
C12H17ClN2O4S |
Molekulargewicht |
320.79 g/mol |
IUPAC-Name |
2-chloroethyl N-methyl-N-(1-phenylethylsulfamoyl)carbamate |
InChI |
InChI=1S/C12H17ClN2O4S/c1-10(11-6-4-3-5-7-11)14-20(17,18)15(2)12(16)19-9-8-13/h3-7,10,14H,8-9H2,1-2H3 |
InChI-Schlüssel |
PSERXFBNQQLWHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)N(C)C(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



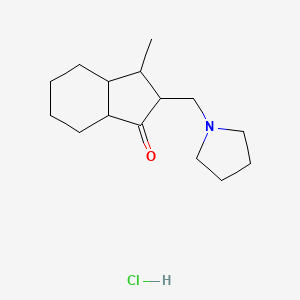

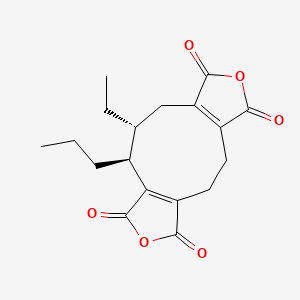
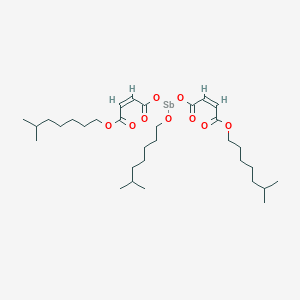
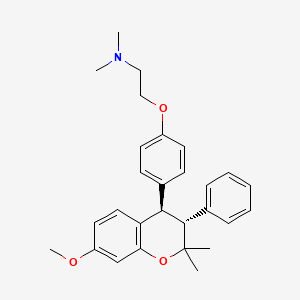
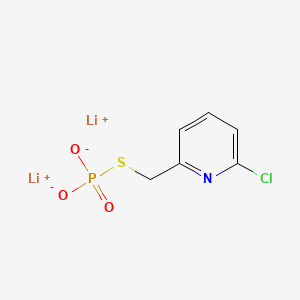
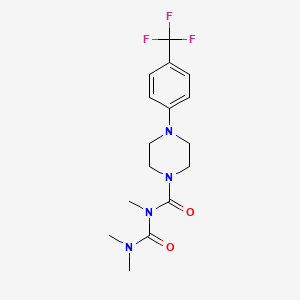
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)


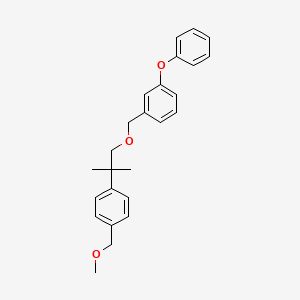

![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
